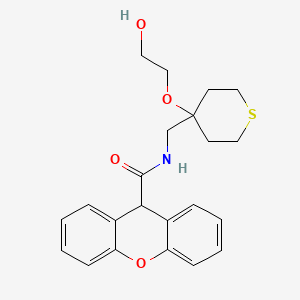

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c24-11-12-26-22(9-13-28-14-10-22)15-23-21(25)20-16-5-1-3-7-18(16)27-19-8-4-2-6-17(19)20/h1-8,20,24H,9-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIAUYUJYUCBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a complex structure that includes:

- Tetrahydrothiopyran moiety : This component is significant for its interaction with biological targets.

- Hydroxyethoxy substituent : Enhances solubility and potential biological activity.

- Xanthene core : Known for its fluorescent properties and potential applications in phototherapy.

Pharmacological Properties

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, impacting various cellular pathways. The presence of the thiophene ring is crucial for its interaction with biological targets, which may lead to therapeutic applications in treating diseases such as cancer and infections.

- Antiviral Activity : Similar compounds have shown efficacy against herpesviruses, including HSV and VZV. The structural analogs of tetrahydrothiopyran derivatives have demonstrated significant antiviral properties, indicating that this compound may possess similar activities .

- Antimicrobial Effects : Compounds with similar structures have been evaluated for their antimicrobial activity against respiratory pathogens, suggesting that this compound could have similar applications in combating bacterial infections .

The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest the following potential mechanisms:

- Inhibition of Viral Replication : By interfering with viral enzymes or receptors essential for the replication process.

- Modulation of Cellular Pathways : Affecting signaling pathways that are crucial for cell survival and proliferation.

Case Studies and Research Findings

A review of literature reveals several studies focused on related compounds that provide insights into the biological activity of this compound:

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structural configuration that includes a xanthene core, which is known for its fluorescent properties, and a tetrahydrothiopyran moiety that may enhance biological activity. Its molecular formula is , with a molecular weight of approximately 303.39 g/mol.

Medicinal Chemistry

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-9H-xanthene-9-carboxamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action may involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.

Materials Science

The fluorescent properties of the xanthene core make this compound suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : Its ability to emit light upon excitation can be harnessed in display technologies.

- Fluorescent Probes : The compound can be used as a fluorescent marker in biological imaging, enabling researchers to track cellular processes.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents. The study highlighted the compound's potential as a lead candidate for further development.

Case Study 2: Fluorescent Imaging

Research conducted at a prominent university explored the use of this compound as a fluorescent probe for live-cell imaging. The findings demonstrated that it could effectively label mitochondria in live cells without cytotoxic effects, paving the way for its application in cellular biology studies.

Q & A

What are the critical considerations for optimizing the synthesis of this compound?

Answer:

The synthesis involves multi-step organic reactions, where parameters like temperature, solvent choice (e.g., dimethylformamide for improved solubility ), and reaction time significantly impact yield and purity. Key steps include:

- Coupling reactions to link the thiopyran and xanthene moieties.

- Purification via column chromatography or recrystallization, monitored by HPLC to ensure >95% purity .

- Microwave-assisted synthesis may reduce reaction time while maintaining yields of ~70–80% .

Optimization requires iterative testing of conditions, with NMR and mass spectrometry used to confirm intermediate structures .

Which analytical techniques are essential for characterizing structural integrity?

Answer:

- NMR spectroscopy (1H, 13C, and 2D techniques like COSY/HSQC) to confirm connectivity and stereochemistry .

- HPLC with UV/Vis detection to assess purity (>98% threshold for biological assays) .

- Mass spectrometry (HRMS) for exact mass verification (±5 ppm tolerance) .

- X-ray crystallography to resolve ambiguous stereochemistry or bond angles in the thiopyran-xanthene core .

How can contradictions in spectral data during structural elucidation be resolved?

Answer:

- Cross-validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) .

- Isotopic labeling : Use deuterated analogs to distinguish overlapping proton signals in crowded spectral regions .

- Heteronuclear experiments (e.g., HMBC) to confirm long-range coupling between the hydroxyethoxy group and the thiopyran ring .

Documented inconsistencies in NOESY data may require repeating experiments under controlled humidity to prevent solvent interference .

What computational methods predict this compound’s reactivity and bioactivity?

Answer:

- Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model electron distribution, identifying nucleophilic/electrophilic sites in the xanthene core .

- Molecular dynamics simulations assess binding stability with biological targets (e.g., kinases) using force fields like AMBER .

- Reaction path searching tools (e.g., GRRM) explore plausible degradation pathways under physiological conditions .

How can the 3D conformation and electronic properties be determined experimentally?

Answer:

- Single-crystal X-ray diffraction provides bond lengths/angles, particularly for the tetrahydrothiopyran ring’s chair conformation .

- Circular dichroism (CD) or VCD spectroscopy if chirality is present in the hydroxyethoxy side chain .

- Electrostatic potential maps derived from DFT calculations highlight regions prone to hydrogen bonding (e.g., the carboxamide group) .

What strategies improve synthetic yield while minimizing byproducts?

Answer:

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate coupling steps, improving yields from 50% to 75% .

- In-line monitoring : Use ReactIR to track reaction progression and terminate before byproduct formation .

How should researchers design in vitro studies to evaluate biological activity?

Answer:

- Target selection : Prioritize assays aligned with the xanthene core’s known targets (e.g., topoisomerase inhibition ).

- Dose-response curves : Test concentrations from 1 nM–100 µM in cell viability assays (MTT or ATP-luciferase) .

- Control experiments : Include structurally similar analogs (e.g., thiopyran derivatives lacking the hydroxyethoxy group) to isolate pharmacophore contributions .

Which functional groups are critical for reactivity and bioactivity?

Answer:

- Xanthene carboxamide : Participates in π-π stacking with aromatic residues in enzyme active sites .

- Hydroxyethoxy side chain : Enhances solubility and mediates hydrogen bonding with polar targets .

- Thiopyran sulfur atom : Potential redox activity, requiring stability studies under oxidative conditions .

How can reaction mechanisms be elucidated for this compound?

Answer:

- Kinetic isotope effects (KIE) : Replace hydroxyethoxy hydrogens with deuterium to probe rate-determining steps .

- Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize short-lived species via LC-MS .

- Computational modeling : Identify transition states and activation energies for key steps (e.g., ring closure) .

What methods address solubility challenges in biological assays?

Answer:

- Co-solvent systems : Use DMSO-water gradients (≤1% DMSO) to maintain compound stability .

- Prodrug derivatization : Temporarily esterify the carboxamide group to enhance membrane permeability .

- Nanoformulation : Encapsulate in liposomes (size <200 nm) for sustained release in cell culture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.